Perfluoro-4-methylquinolizidine
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Overview
Description
Perfluoro-4-methylquinolizidine is an organofluorine compound that is 4-methylquinolizidine in which all of the hydrogens are replaced by fluorines. It has a role as a blood substitute. It derives from a 4-methylquinolizidine.
Scientific Research Applications
Synthesis and Stereochemistry
- Perfluoro-4-methylquinolizidine's synthesis has been explored, with a focus on its purity and stereochemical properties. The re-examination of its synthesis and purity via gas chromatography has provided insights into its structural characteristics (Schofield & Wells, 1965). Additionally, studies on Carbon-13 Magnetic Resonance Spectroscopy have shed light on the stereochemistry of 4-methylquinolizidine and its derivatives (Sugiura & Sasaki, 1976).
Magnetic Resonance Spectroscopy
- Investigations into the proton chemical shifts of methyl groups in monomethylquinolizidines, including this compound, have been conducted using deuterochloroform and benzene solutions. This research provides valuable data for understanding the solvent-induced shifts in these compounds' proton NMR (Lalonde, Donvito, Tsai, & Wong, 1975).
Photoelectron Spectroscopy
- Studies in photoelectron spectroscopy have included this compound, particularly focusing on the molecular orbital assignments and the effects of chemical substitutions such as methylation and fluorination (Dougherty & McGlynn, 1977).
Gas-Phase Structures
- Research on the gas-phase structures of this compound has been conducted using techniques like gas electron diffraction, providing insights into the geometric structures and bond lengths of these molecules (Mack & Oberhammer, 1989).
Synthesis of Perfluorochemicals for Blood Substitutes
- This compound has been explored in the context of synthesizing perfluorochemicals for use as blood substitutes, with a focus on electrochemical fluorination and the examination of physical and spectral properties (Inoue et al., 1988).
N-Heterocycle-Forming Amino/Carboperfluoroalkylations
- The compound's utility in synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, has been demonstrated. This is particularly relevant for producing perfluoroalkylated chemical libraries as potential sources for drug candidates and agrochemicals (Kawamura et al., 2017).
Development of New Perfluoro-dioxolane-based Membranes
- Research has included the use of this compound derivatives in fabricating composite membranes from perfluoropolymers, showcasing enhanced gas separation performance compared to commercial perfluoropolymers (Okamoto et al., 2014).
Properties
Molecular Formula |
C10F19N |
---|---|
Molecular Weight |
495.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,6,7,7,8,8,9,9,9a-hexadecafluoro-6-(trifluoromethyl)quinolizine |
InChI |
InChI=1S/C10F19N/c11-1(12)3(15,16)7(23)4(17,18)2(13,14)6(21,22)10(28,29)30(7)8(24,5(1,19)20)9(25,26)27 |
InChI Key |
UIOCPFVEDHPJES-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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